4-Hydroxy-1-phenylbut-2-yn-1-one
Overview
Description
4-Hydroxy-1-phenylbut-2-yn-1-one is a chemical compound with the molecular formula C10H8O2. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial research.
Scientific Research Applications
4-Hydroxy-1-phenylbut-2-yn-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Future Directions
The future directions for “4-Hydroxy-1-phenylbut-2-yn-1-one” could involve further exploration of its synthetic transformations and applications in the synthesis of related heterocycles . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential uses in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-phenylbut-2-yn-1-one can be synthesized through various methods. One common method involves the reaction of 2-Butyn-1-one with 1-phenyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- . Another method involves the phosphine-catalysed [3 + 2] cyclization reaction of aromatic aldehydes with 4-phenylbut-3-yn-2-one . This method benefits from intramolecular hydrogen bonding, which enhances the reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets and pathways. For example, in phosphine-catalysed cyclization reactions, the compound forms intermediates that undergo further transformations to yield the final products . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Phenylbut-3-yn-2-one: This compound is structurally similar and can undergo similar reactions.
1-Phenylbut-2-yn-1-one: Another related compound with similar chemical properties.
Uniqueness: 4-Hydroxy-1-phenylbut-2-yn-1-one is unique due to its hydroxyl group, which allows it to participate in specific hydrogen bonding interactions and reactions that other similar compounds may not undergo .
Properties
IUPAC Name |
4-hydroxy-1-phenylbut-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZAQXAJNDAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481630 | |
Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52804-68-9 | |
Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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